molecular formula C22H22N2O3S B2894688 N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1396884-33-5

N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2894688
CAS No.: 1396884-33-5
M. Wt: 394.49
InChI Key: LHAYILMEGQOUJR-UHFFFAOYSA-N
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Description

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a thiophen-2-ylmethyl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple stepsThe final step involves the formation of the oxalamide core through a condensation reaction with oxalic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Catalysts such as copper(I) oxide and ligands like N,N’-bis(thiophen-2-ylmethyl)oxalamide are often employed to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted biphenyl or thiophen-2-ylmethyl compounds .

Mechanism of Action

The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its ability to act as a ligand, coordinating with metal ions such as copper to facilitate catalytic reactions. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often include electron transfer and bond formation processes .

Properties

IUPAC Name

N'-[2-hydroxy-2-(4-phenylphenyl)propyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-22(27,15-24-21(26)20(25)23-14-19-8-5-13-28-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,27H,14-15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAYILMEGQOUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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